

Comparative Analysis of Molecular Docking Studies on Isoquinoline and Quinoline Derivatives

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Compound of Interest

Compound Name: 7-Hydroxyisoquinoline

Cat. No.: B188741

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This guide provides a comparative overview of molecular docking studies conducted on isoquinoline derivatives and their close analogs, quinolines. Due to the limited availability of specific docking data for **7-Hydroxyisoquinoline** derivatives in the reviewed literature, this guide presents findings from related isoquinoline and quinoline compounds to offer insights into their potential interactions with various protein targets.^[1] The data and protocols herein are intended to serve as a reference for researchers, scientists, and drug development professionals interested in the computational evaluation of this chemical scaffold.

Data Presentation: Comparative Docking Performance

Molecular docking simulations are crucial for predicting the binding affinity and interaction patterns of small molecules with protein targets.^[1] A more negative docking score generally indicates a stronger predicted binding affinity.^[1] The following table summarizes the docking scores of various isoquinoline and quinoline derivatives against several protein targets.

Compound Class	Compound/ Derivative	Protein Target	PDB ID	Docking Score (kcal/mol)	Reference
Quinoline Derivative	Compound 4	HIV Reverse Transcriptase	4I2P	-10.675	[2]
Quinoline Derivative	Compound 5	HIV Reverse Transcriptase	4I2P	-10.38	[2]
Quinoline Derivative	Compound 7	HIV Reverse Transcriptase	4I2P	-10.23	[2]
Quinoline Derivative	Rilpivirine (Standard)	HIV Reverse Transcriptase	4I2P	-8.56	[2][3]
Quinoline Derivative	Compound 9	DNA Gyrase	-	-9.3	[4]
Quinoline Derivative	Compound 9	Human NAD(P)H Dehydrogenase (quinone 1)	-	-9.1	[4]
Thiopyrano[2,3-b]quinoline Derivative	Compound 4	CB1a (Anticancer Peptide)	2IGR	-6.1	[5]
Thiopyrano[2,3-b]quinoline Derivative	Compound 2	CB1a (Anticancer Peptide)	2IGR	-5.5	[5]
Thiopyrano[2,3-b]quinoline Derivative	Compound 1	CB1a (Anticancer Peptide)	2IGR	-5.3	[5]
Isoquinoline Derivative	Dihydroisoquinoline 3b	Leucine Aminopeptidase (LAP)	-	Good Activity	[6]

Experimental Protocols: A Representative Molecular Docking Methodology

The following protocol is a synthesis of methodologies reported in studies of isoquinoline and quinoline derivatives and outlines the standard steps for performing in silico docking studies.^[1]

1. Protein Target Preparation

- **Receptor Selection and Retrieval:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, in studies of quinoline derivatives as HIV inhibitors, the structure of HIV reverse transcriptase (PDB ID: 4I2P) was utilized.^{[1][2]}
- **Preparation:** The retrieved protein structure is prepared for docking, which typically involves the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of partial atomic charges.^{[1][7]} The protein structure may also undergo energy minimization to relieve any steric clashes.^[1]

2. Ligand Preparation

- **Structure Generation:** The 2D structure of the ligand is drawn using a chemical drawing tool and then converted to a 3D conformation.^[1]
- **Energy Minimization:** The energy of the 3D ligand structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation for docking.^[1]

3. Molecular Docking Simulation

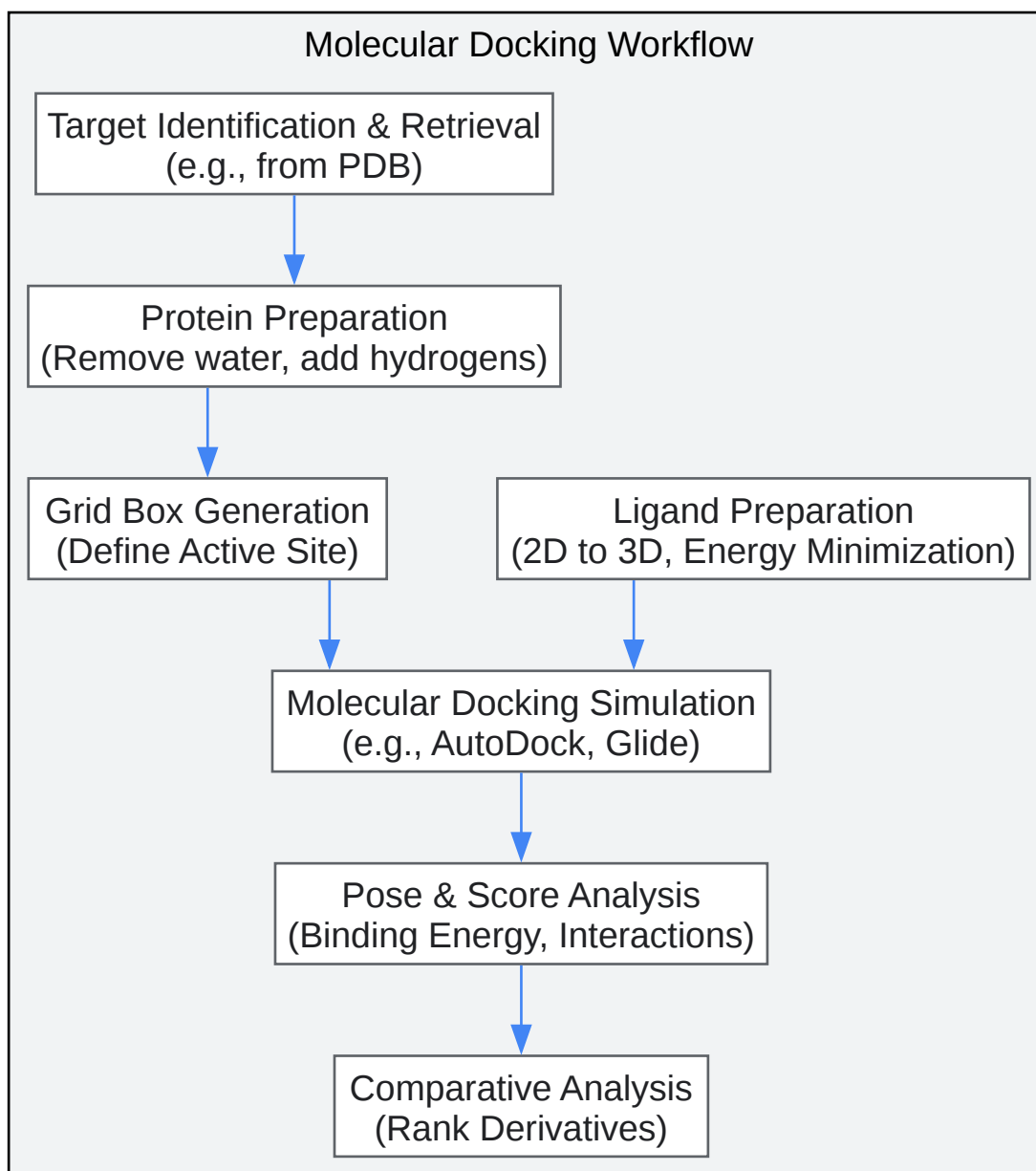
- **Grid Generation:** A grid box is defined around the active site of the protein to encompass the binding pocket where a natural substrate or known inhibitor binds.^{[1][7]}
- **Docking Algorithm:** A docking program, such as AutoDock Vina or Glide, is used to perform the simulation.^{[2][8]} These programs systematically explore various conformations and orientations of the ligand within the defined active site.

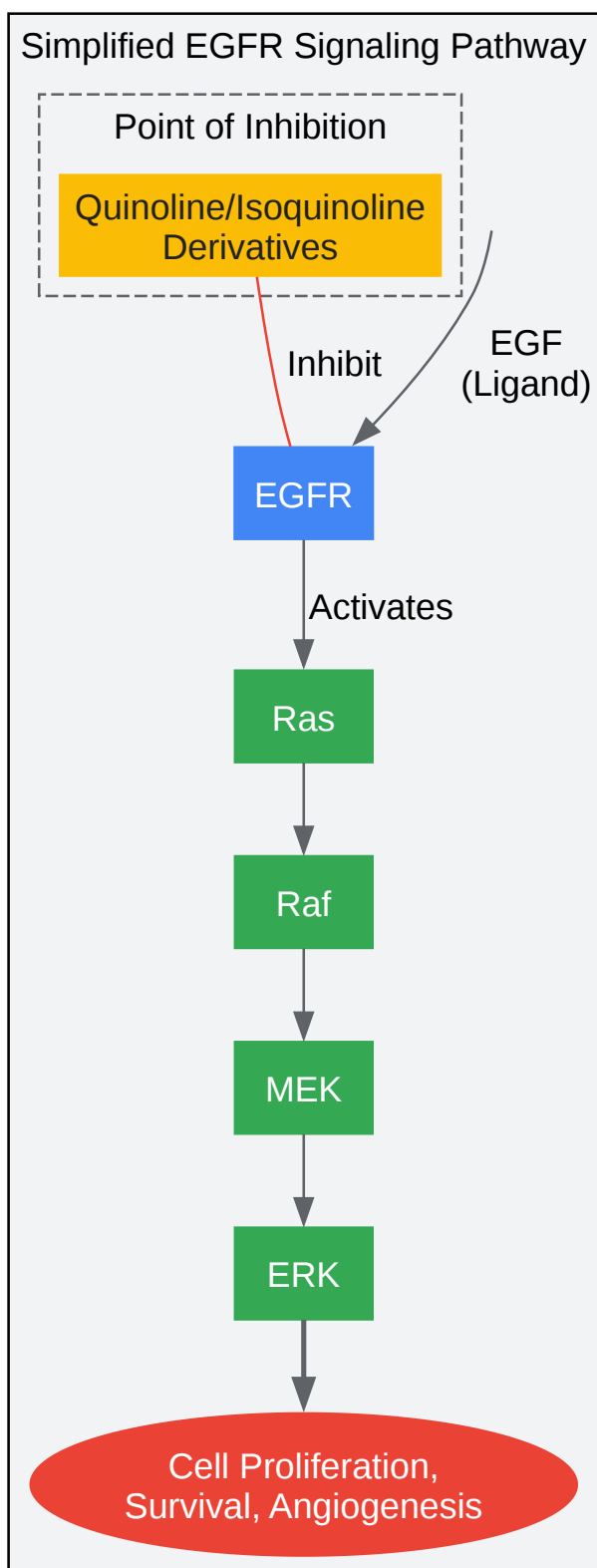
4. Analysis of Docking Results

- **Binding Affinity Evaluation:** The docking scores, typically expressed in kcal/mol, are used to rank the ligands based on their predicted binding affinity for the target protein.^[1]
- **Interaction Analysis:** The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.^[1] This analysis provides critical insights into the molecular basis of the interaction.

Visualization of Workflows and Pathways

To further elucidate the processes involved in computational drug design and the biological context of the targets, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline and isoquinoline derivatives.





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References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
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